BENGHE Foundational & Exploratory

Check Availability & Pricing

exploring the carcinogenic potential of
chlorothalonil metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chlorothalonil

Cat. No.: B1668833

An In-depth Technical Guide to the Carcinogenic Potential of Chlorothalonil Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothalonil, a broad-spectrum fungicide, has been the subject of extensive toxicological
evaluation due to its classification as a possible human carcinogen (Group 2B) by the
International Agency for Research on Cancer (IARC).[1][2] This classification is primarily based
on evidence from animal studies showing the induction of tumors in the kidneys and
forestomach of rodents.[3][4][5] The carcinogenic mechanism is complex and not fully
elucidated, but it is strongly linked to the biotransformation of chlorothalonil into reactive
metabolites. This technical guide provides a comprehensive review of the current scientific
understanding of the carcinogenic potential of chlorothalonil and its principal metabolites, with
a focus on quantitative data, experimental methodologies, and the underlying biochemical
pathways.

Metabolism of Chlorothalonil: The Glutathione
Conjugation Pathway

The primary metabolic pathway for chlorothalonil in mammals involves conjugation with
glutathione (GSH), a critical process in the detoxification of xenobiotics.[3][6] This process,
however, can also lead to the formation of nephrotoxic and potentially carcinogenic
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metabolites. The metabolism is initiated in the gastrointestinal tract and liver, where
chlorothalonil is conjugated with GSH.[3][7] These conjugates are then excreted in the bile
and subsequently processed in the kidneys.

In the renal proximal tubules, the glutathione conjugates undergo enzymatic cleavage by y-
glutamyl transpeptidase and dipeptidases to form cysteine S-conjugates.[8] These cysteine
conjugates are further metabolized by cysteine-conjugate -lyase, a key enzyme in this
toxification pathway, to produce reactive thiol derivatives (di- and tri-thiols).[3][8] These thiol
metabolites are believed to be the ultimate toxicants responsible for the observed kidney
damage.[8][9]
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Caption: Metabolic activation of chlorothalonil via the glutathione conjugation pathway.
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Carcinogenic Potential of Parent Compound and
Metabolites

Animal studies have consistently demonstrated that chronic exposure to high doses of
chlorothalonil induces tumors in the kidneys and forestomach of rats and mice.[4] The
forestomach tumors are generally considered a result of direct irritation, leading to hyperplasia
and subsequent tumor development.[1][3] As humans lack a forestomach, the relevance of
these findings is debated, but they indicate a potential for gastrointestinal toxicity.[1] The kidney
tumors, however, are considered more relevant and are linked to the metabolic activation
pathway.

Proposed Mechanism of Chlorothalonil-Induced
Nephrocarcinogenicity

The prevailing hypothesis for chlorothalonil-induced kidney tumors is a non-genotoxic,
cytotoxicity-driven mechanism.[9][10] The reactive thiol metabolites generated via the B-lyase
pathway are highly cytotoxic.[8] They are thought to inhibit mitochondrial respiration, leading to
oxidative stress, cellular necrosis, and damage to the proximal tubular cells.[1][9] This
sustained cytotoxicity triggers a compensatory, chronic regenerative cell proliferation.[3][8] The
increased rate of cell division enhances the likelihood of spontaneous mutations, which can
ultimately lead to the formation of renal tubular adenomas and carcinomas.[1] While this
cytotoxicity-driven pathway is considered primary, some studies suggest that chlorothalonil
and its metabolites may also have a genotoxic component, such as causing DNA strand breaks
or oxidative DNA damage, which could contribute to carcinogenesis.[1][4][10]
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Caption: Proposed mechanism of chlorothalonil-induced kidney carcinogenesis

Quantitative Carcinogenicity Data: Chlorothalonil

The following table summarizes key findings from long-term carcinogenicity studies in rodents.
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Species/Str
ain

Sex

Dose

(mglkg
bwiday)

Duration

Findings
(Tumor

Reference
Type and

Incidence)

Rat / Fischer
344

M&F

0, 40, 80, 175

27-30 months

Dose-related
increase in
renal tubular
tumors
(adenomas &
carcinomas)
and 3l
forestomach
tumors
(papillomas &
carcinomas)

at all doses.

Mouse / CD-1

0, 125, 250,
550

24 months

Increased

incidence of

renal tubular

tumors (6/60,

4/60, 5/60 vs.  [3][8]
0/60 in

control for

low, int., high

dose).

Mouse / CD-1

0, 125, 250,
550

24 months

No renal
tumors [8]

observed.

Mouse / CD-1

1.6,4.5,21.3,
91.3

2 years

No renal
tumors. Slight
increase in

(8]
forestomach
tumors at the

highest dose.
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Toxicological Profile of Key Metabolites

SDS-3701 is a significant metabolite found in plants, soil, and ruminants.[11][12] In some

assessments, it has been identified as having higher acute and chronic toxicity than the parent

compound.[12] However, extensive testing has concluded that SDS-3701 is unlikely to pose a

carcinogenic risk to humans due to a lack of genotoxicity in vivo and the absence of

carcinogenicity in dedicated animal studies.[11]

. Basis for
Parameter Value Species Study Type Reference
Value
Overall
0-0.008 _ _
ADI toxicological [13][14]
mg/kg bw .
profile.
Early post-
implantation
0.03 mg/kg ) Development
ARTD Rabbit loss at 5 [11][13][14]
bw al
mg/kg
bw/day.
Based on
2.5 mg/k Development  early post-
NOAEL 9 Rabbit P ) yP ) [11]
bw/day al implantation
loss.
242-422
LD50 (Oral) Rat Acute [11]
mg/kg bw

R611965 is a soil metabolite that can be taken up by crops.[12] Toxicological evaluation has

shown it to have a lower order of toxicity compared to the parent chlorothalonil.[13] It has not

been found to be carcinogenic in rodents and shows no evidence of genotoxicity.[15]
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Value .
. Basis for
Parameter (mglkg Species Study Type - Reference
alue
bwi/day)
Bilateral
retinal
2-year
) ~atrophy
NOAEL 200 Rat Chronic/Carci [12][15]
o observed at
nogenicity
500 mg/kg
bw/day.
No treatment-
) 18-month
1022 (highest ] ~_ related
NOAEL Mouse Carcinogenici [12]
dose tested) . effects
Y observed.
Reduced
body weight
gain and
NOAEL 50 Dog 90-day Oral [15]

watery stools
at 500 mg/kg
bw/day.

Experimental Protocols

The assessment of carcinogenic potential relies on a battery of standardized toxicological
studies. Below are representative methodologies for carcinogenicity and genotoxicity testing as
cited in the evaluation of chlorothalonil.

Long-Term Toxicity and Carcinogenicity Bioassay

This protocol is a generalized representation based on studies conducted on chlorothalonil
and its metabolites.[3][15]

» Objective: To evaluate the chronic toxicity and carcinogenic potential of a test substance
following long-term dietary administration.
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Test System: Rodent models, typically Fischer 344 or Sprague-Dawley rats and CD-1 mice

(e.g., 60 animals/sex/dose group).

Administration: The test substance is incorporated into the diet at various concentrations to

achieve target daily intake levels (e.g., 0, 80, 200, 500 mg/kg bw/day). Diet analysis is

performed regularly to confirm concentration, homogeneity, and stability.

Duration: Typically 18-24 months for mice and 24-30 months for rats.

Observations:

o

Clinical: Animals are checked daily for clinical signs of toxicity.

Body Weight & Food Consumption: Recorded weekly for the first 13 weeks, then bi-weekly
or monthly thereafter.

Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 12
months) and at terminal sacrifice for analysis.

Pathology: At termination, all animals undergo a complete necropsy. Organ weights are
recorded. A comprehensive list of tissues from all animals is preserved and subjected to
histopathological examination by a qualified pathologist.

Data Analysis: Statistical analysis is performed on survival, body weights, clinical pathology

data, organ weights, and tumor incidence to determine dose-response relationships and
identify No-Observed-Adverse-Effect Levels (NOAELS).

(18-24 months) (Clinical Signs, Body Wt.)

Data Analysis &
Final Report

Histopathology

Pathology (optional)

Click to download full resolution via product page

Caption: Generalized workflow for a long-term rodent carcinogenicity bioassay.
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In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the mutagenic potential of a chemical.
o Objective: To detect gene mutations (point mutations) induced by a test substance.

o Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to detect different types
of mutations.

o Methodology:

o The assay is conducted with and without an exogenous metabolic activation system (e.g.,
S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

o The bacterial tester strains, which require histidine for growth, are exposed to various
concentrations of the test substance on a histidine-limited agar plate.

o Plates are incubated for 48-72 hours.

o If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing
them to synthesize their own histidine and form visible colonies.

o Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies compared to the negative (solvent) control. Chlorothalonil was
not found to be mutagenic in bacterial assays.[3][11]

Conclusion

The carcinogenic potential of chlorothalonil is strongly linked to its metabolic activation in the
kidneys. The parent compound is considered a likely carcinogen in rodents, primarily through a
cytotoxicity-driven mechanism involving the formation of reactive thiol metabolites in the renal
proximal tubules.[3][8][10] This leads to chronic cell injury and regenerative proliferation, which
in turn increases the risk of tumor formation.[1]

In contrast, the major metabolites SDS-3701 and R611965 have been extensively studied and
are not considered carcinogenic.[11][15] SDS-3701, while demonstrating some systemic
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toxicity, was negative for carcinogenicity and in vivo genotoxicity.[11] R611965 exhibits a
significantly lower toxicity profile than the parent compound.[13]

The relevance of the rodent kidney tumors to humans is a subject of ongoing discussion, partly
due to potential quantitative differences in the activity of key metabolic enzymes like cysteine-
conjugate B-lyase between rats and humans.[3][5] Nonetheless, the data underscore the
principle that the toxicological and carcinogenic properties of a parent compound can differ
significantly from those of its metabolites, necessitating a thorough evaluation of all major
biotransformation products in risk assessment.
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» To cite this document: BenchChem. [exploring the carcinogenic potential of chlorothalonil
metabolites]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668833#exploring-the-carcinogenic-potential-of-
chlorothalonil-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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